molecular formula C23H19ClN2O3S B11521509 (2E)-6-acetyl-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

(2E)-6-acetyl-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B11521509
M. Wt: 438.9 g/mol
InChI Key: DAJHZNRROQGOMF-XDHOZWIPSA-N
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Description

(2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as acetyl, chlorophenyl, methoxyphenyl, and methyl groups

Preparation Methods

The synthesis of (2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and pyrimidine precursors, followed by their fusion to form the thiazolopyrimidine core. Key steps include:

    Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.

    Formation of Pyrimidine Ring: This involves the condensation of β-diketones with guanidine derivatives.

    Fusion of Rings: The thiazole and pyrimidine rings are fused under specific conditions, often involving cyclization reactions.

    Substitution Reactions: Introduction of the acetyl, chlorophenyl, methoxyphenyl, and methyl groups through various substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger molecular structures.

Scientific Research Applications

(2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or organelles.

Comparison with Similar Compounds

(2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE can be compared with other thiazolopyrimidine derivatives, such as:

The uniqueness of (2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19ClN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

(2E)-6-acetyl-2-[(4-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C23H19ClN2O3S/c1-13-20(14(2)27)21(16-6-10-18(29-3)11-7-16)26-22(28)19(30-23(26)25-13)12-15-4-8-17(24)9-5-15/h4-12,21H,1-3H3/b19-12+

InChI Key

DAJHZNRROQGOMF-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=C(C=C4)OC)C(=O)C

Origin of Product

United States

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